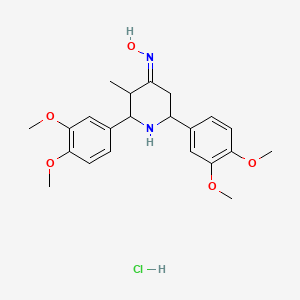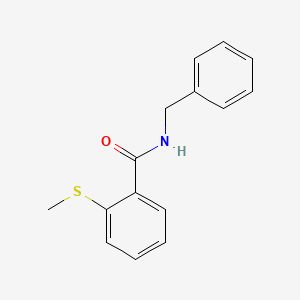![molecular formula C17H21NO2S B5874012 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5874012.png)
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. JNJ-7925476 has been extensively studied for its potential applications in the treatment of sleep disorders, obesity, and drug addiction.
Mécanisme D'action
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. By blocking the orexin-2 receptor, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine promotes wakefulness and reduces food intake and body weight.
Biochemical and Physiological Effects:
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to have several biochemical and physiological effects. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to increase wakefulness and locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the orexin-2 receptor, making it a useful tool for studying the role of the orexin-2 receptor in regulating sleep-wake cycles, appetite, and energy expenditure. However, one limitation is that 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has poor solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine. One direction is to further investigate its potential applications in the treatment of sleep disorders, obesity, and drug addiction. Another direction is to develop more potent and selective orexin-2 receptor antagonists that have better solubility and pharmacokinetic properties. Additionally, future research could focus on understanding the molecular mechanisms underlying the effects of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine on wakefulness, appetite, and drug-seeking behavior.
Méthodes De Synthèse
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylsulfonyl chloride with 4-methylpiperidine in the presence of a base to form the intermediate 4-methyl-1-[(2-naphthyl)sulfonyl]piperidine. This intermediate is then treated with methylmagnesium bromide to introduce the methyl group at the 7-position of the naphthyl ring, resulting in the formation of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine.
Applications De Recherche Scientifique
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been studied extensively for its potential applications in the treatment of sleep disorders, obesity, and drug addiction. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to promote wakefulness and increase locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
Propriétés
IUPAC Name |
4-methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-7-9-18(10-8-13)21(19,20)17-6-5-15-4-3-14(2)11-16(15)12-17/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFXEDJGOSPYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)
![3-methyl-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5873952.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
![[bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
![2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5873972.png)
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5873990.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)
![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5874006.png)

